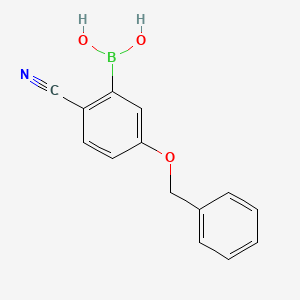

5-(BENZYLOXY)-2-CYANOPHENYLBORONIC ACID

Description

5-(Benzyloxy)-2-cyanophenylboronic acid is a boronic acid derivative featuring a benzyloxy substituent at the 5-position and a cyano group at the 2-position of the phenyl ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key coupling partners for constructing biaryl systems .

Properties

IUPAC Name |

(2-cyano-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-12-6-7-13(8-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBVSCWOKUIFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-cyanophenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for boronic acids generally involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-cyanophenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The cyano group can be reduced to an amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Phenols.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Biaryl Compounds

One of the primary applications of 5-(benzyloxy)-2-cyanophenylboronic acid is as a building block in the synthesis of biaryl compounds through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an organohalide with a boronic acid in the presence of a palladium catalyst, allowing for the formation of complex organic molecules that are essential in drug development .

1.2 Targeting Cancer and Other Diseases

Research has indicated that boronic acids, including 5-(benzyloxy)-2-cyanophenylboronic acid, can be utilized to develop inhibitors targeting specific enzymes involved in cancer progression, such as proteasomes and kinases. These inhibitors can disrupt cellular pathways that lead to tumor growth and metastasis .

Material Science Applications

2.1 Organic Electronics

Boronic acids are also employed in the field of organic electronics. They can be used to synthesize conductive polymers and organic light-emitting diodes (OLEDs). The ability to modify electronic properties through functionalization makes compounds like 5-(benzyloxy)-2-cyanophenylboronic acid valuable for developing advanced materials with tailored functionalities .

2.2 Sensor Development

The unique properties of boronic acids allow them to form reversible covalent bonds with diols, making them suitable for developing chemical sensors. 5-(benzyloxy)-2-cyanophenylboronic acid can be integrated into sensor platforms for detecting sugars and other biomolecules, enhancing sensitivity and selectivity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-cyanophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the coupling of the aryl group with other organic molecules. The cyano group can participate in various interactions, such as hydrogen bonding or coordination with metal ions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 5-(benzyloxy)-2-cyanophenylboronic acid with structurally related boronic acids, focusing on substituent effects, synthetic methods, and applications.

2-Benzyloxy-5-fluorophenylboronic Acid

- Structure: Differs by replacing the cyano group (‑CN) at position 2 with fluorine (‑F).

- Synthesis: Prepared via similar routes, likely involving Suzuki coupling or direct borylation of pre-functionalized aryl halides. The fluorine atom, being electron-withdrawing, may reduce the boronic acid’s acidity compared to the cyano-substituted analog .

2-Cyanophenylboronic Acid

- Structure : Lacks the benzyloxy group at position 3.

- Synthesis : Produced via a lithium amide-mediated reaction of benzonitrile with trialkoxyborane, followed by acidic workup .

- Applications : Widely used in couplings where steric hindrance is minimized. The absence of the benzyloxy group simplifies purification but limits functional group diversity in downstream modifications .

5-Methyl-2-trifluoromethylpyridine-4-boronic Acid

- Structure : A heterocyclic boronic acid with trifluoromethyl (‑CF₃) and methyl (‑CH₃) groups.

- Electronic Effects : The ‑CF₃ group is strongly electron-withdrawing, similar to ‑CN, but the pyridine ring introduces aromatic nitrogen, altering coordination with palladium catalysts .

- Stability : Reported to require storage at ‑20°C in sealed conditions to prevent hydrolysis, suggesting higher sensitivity compared to phenylboronic acids .

6-Benzyloxy-1-Boc-indole-2-boronic Acid

- Structure : Incorporates an indole core with benzyloxy and Boc-protected amine groups.

- Applications : Used in synthesizing complex heterocycles, where the Boc group allows for selective deprotection .

Table 1: Key Properties of 5-(Benzyloxy)-2-cyanophenylboronic Acid and Analogs

Biological Activity

5-(Benzyloxy)-2-cyanophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.

5-(Benzyloxy)-2-cyanophenylboronic acid is characterized by the presence of a benzyloxy group and a cyano group attached to a phenylboronic acid structure. Its molecular formula is with a molecular weight of approximately 215.04 g/mol.

Synthesis

The synthesis of 5-(benzyloxy)-2-cyanophenylboronic acid typically involves the following steps:

- Preparation of Boronic Acid : The boronic acid moiety is synthesized through the reaction of phenylboronic acid with appropriate alkylating agents.

- Introduction of Functional Groups : The benzyloxy and cyano groups are introduced via nucleophilic substitution reactions, often utilizing reagents such as benzyl bromide and sodium cyanide under controlled conditions.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of 5-(benzyloxy)-2-cyanophenylboronic acid through various mechanisms:

- Inhibition of Cell Proliferation : In vitro assays have shown that this compound can significantly inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCC827 (non-small cell lung cancer). For instance, IC50 values for these cell lines were reported to be approximately 6.75 µM and 5.13 µM respectively, indicating a potent effect against tumor growth .

- Mechanism of Action : The compound appears to exert its effects by interfering with key signaling pathways involved in cell survival and proliferation, including the MAPK pathway. Studies suggest that it may act as an inhibitor of specific kinases, leading to reduced phosphorylation of downstream targets crucial for cell cycle progression .

Enzyme Inhibition

5-(Benzyloxy)-2-cyanophenylboronic acid has also been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting proteases and other enzymes involved in cancer progression:

- Protease Inhibition : The compound has been noted to inhibit certain serine proteases, which are often overexpressed in tumors. This inhibition can lead to decreased invasiveness and metastasis in cancer cells .

Case Studies

- Neuroprotection in ALS Models : In a study examining neuroprotective agents against motor neuron degeneration, compounds similar to 5-(benzyloxy)-2-cyanophenylboronic acid were found to enhance motor neuron survival when exposed to stressors like cyclopiazonic acid. This suggests potential applications beyond oncology .

- Antimicrobial Activity : Preliminary tests have indicated that this compound may possess antimicrobial properties against both Gram-negative and Gram-positive bacteria, although further studies are needed to quantify this activity .

Data Table: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | A549 | 6.75 | Inhibition of cell proliferation |

| Antitumor | HCC827 | 5.13 | MAPK pathway inhibition |

| Enzyme Inhibition | Serine Proteases | N/A | Protease inhibition leading to reduced invasiveness |

| Antimicrobial | E. coli | N/A | Potential antibacterial activity |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(benzyloxy)-2-cyanophenylboronic acid with high purity?

- Methodological Answer : The synthesis of arylboronic acids with electron-withdrawing groups (e.g., cyano) requires precise stoichiometry and controlled reaction conditions. A validated approach involves reacting the aryl precursor (e.g., benzonitrile derivative) with a strong base like lithium 2,2,6,6-tetramethylpiperidide and trialkoxyborane, followed by acidic workup (pH < 7) to protonate the boronate intermediate. Critical steps include:

- Purification : Post-reaction, extract the boronic acid into a water-immiscible organic solvent (e.g., dichloromethane) to separate it from polar impurities.

- Acid Stability : Ensure pH adjustments avoid excessive acidity (<pH 3) to prevent boronic acid decomposition .

Q. How can spectroscopic methods (NMR, HPLC) be optimized to characterize 5-(benzyloxy)-2-cyanophenylboronic acid?

- Methodological Answer :

- <sup>1</sup>H NMR : Focus on aromatic protons (δ 6.5–8.0 ppm), the benzyloxy methylene group (δ ~4.5–5.0 ppm), and boronic acid protons (δ ~7–9 ppm, broad if hydrated).

- <sup>11</sup>B NMR : A sharp peak near δ 30 ppm confirms boronic acid formation.

- HPLC : Use a reverse-phase C18 column with UV detection at 254 nm. Mobile phases (e.g., acetonitrile/water with 0.1% formic acid) improve peak resolution for polar boronic acids .

Advanced Research Questions

Q. How do the electron-withdrawing cyano and benzyloxy groups influence Suzuki-Miyaura coupling efficiency, and how can reaction conditions be optimized?

- Methodological Answer :

- Electronic Effects : The cyano group reduces electron density at the boron-bound carbon, potentially slowing transmetallation. Use Pd catalysts with strong electron-donating ligands (e.g., SPhos or XPhos) to enhance reactivity.

- Base Selection : Employ weaker bases (e.g., K2CO3) to avoid deprotecting the benzyloxy group.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may require anhydrous conditions to prevent boronic acid hydrolysis.

Q. How can researchers resolve discrepancies in reaction yields caused by boronic acid instability?

- Methodological Answer :

- Stability Testing : Monitor decomposition via <sup>11</sup>B NMR or HPLC under varying conditions (pH, temperature, light).

- Storage : Store at –20°C in anhydrous DMSO or THF to minimize hydration/oxidation. For aqueous workups, use cold (0–6°C) buffers to reduce degradation .

- Byproduct Analysis : If yields drop unexpectedly, screen for deboronation byproducts (e.g., phenolic derivatives) using LC-MS .

Key Notes for Experimental Design

- Contradiction Management : If boronic acid purity varies between batches, implement in-situ FTIR to monitor reaction progress and adjust stoichiometry dynamically.

- Functional Group Compatibility : The benzyloxy group may require protection during coupling; post-reaction deprotection can be achieved via hydrogenolysis (H2/Pd-C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.